Screening Fingerprint Differentiation: HTS Campaign Coverage vs. Structurally Closest Analogs
3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has been specifically submitted to and profiled in four distinct HTS campaigns: a cell-based GPR151 activator assay (Scripps Research Institute), an RMI-FANCM (MM2) protein-protein interaction inhibitor screen, a FBW7 activator AlphaScreen, and a MITF inhibitor AlphaScreen . In contrast, its closest structural analogs—including 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (ortho-methyl isomer), N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (unsubstituted benzamide), and 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide—have no comparable public HTS profiling records . This screening pedigree means downstream users selecting CAS 922033-36-1 benefit from pre-existing primary screening data that analogs lack, reducing the need for de novo assay development.
| Evidence Dimension | Number of publicly recorded HTS campaigns with documented assay conditions |
|---|---|
| Target Compound Data | 4 HTS campaigns (GPR151 activator, RMI-FANCM inhibitor, FBW7 activator, MITF inhibitor) |
| Comparator Or Baseline | 2-methyl analog: 0 publicly recorded HTS campaigns; unsubstituted benzamide analog: 0; 3-chloro analog: 0 |
| Quantified Difference | 4 vs. 0 documented screening campaigns |
| Conditions | HTS campaigns recorded in Chemsrc bioassay database; assays sourced from Scripps Research Institute Molecular Screening Center and other screening facilities |
Why This Matters
Pre-existing HTS profiling reduces assay development burden and provides preliminary target engagement hypotheses, offering procurement efficiency that unprofiled analogs cannot.
